Cas no 858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-, is a carbazole-based aromatic amine compound with notable applications in organic electronics and optoelectronic materials. Its molecular structure, featuring both carbazole and phenylamine moieties, imparts favorable charge-transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound exhibits high thermal stability and efficient hole-transport characteristics, which are critical for enhancing device performance and longevity. Its synthesis allows for further functionalization, enabling tailored modifications for specific applications. Researchers value this derivative for its balance of electronic properties and processability, supporting advancements in next-generation organic semiconductor technologies.
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- structure
858641-06-2 structure
Product Name:Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
CAS No:858641-06-2
MF:C24H18N2
MW:334.413125514984
MDL:MFCD28966444
CID:663030
Update Time:2025-11-01

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
    • 4-carbazol-9-yl-N-phenylaniline
    • 4-(9H-Carbazol-9-yl)-N-phenylbenzenamine (ACI)
    • 9-[4-(Phenylamino)phenyl]-9H-carbazole
    • N-[4-(9H-Carbazol-9-yl)phenyl]phenylamine
    • N-[4-(Carbazol-9-yl)phenyl]-N-phenylamine
    • N-[4-(Phenylamino)phenyl]carbazole
    • N-Phenyl-4-(9H-carbazol-9-yl)aniline
    • MDL: MFCD28966444
    • Inchi: 1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
    • InChI Key: RTVGVLGMPQMGNB-UHFFFAOYSA-N
    • SMILES: C1C=CC(NC2C=CC(N3C4C(=CC=CC=4)C4C3=CC=CC=4)=CC=2)=CC=1

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Pricemore >>

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Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Production Method 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  48 h, rt
Reference
Diphenylnitrenium Ion: Cyclization, Electron Transfer, and Polymerization Reactions
Kung, Andrew C.; et al, Journal of Organic Chemistry, 2005, 70(13), 5283-5290

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Production Method 4

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
2.2 Solvents: Water ;  rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Production Method 7

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
3.2 Solvents: Water ;  rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  5 h, 100 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Raw materials

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Preparation Products

Additional information on Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- (CAS No. 858641-06-2): A Comprehensive Overview in Modern Chemical Research

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-, identified by its CAS number 858641-06-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a benzene ring substituted with a carbazole moiety at the 4-position and a phenyl group at the nitrogen, positions it as a promising candidate for further exploration in drug development and material science.

The synthesis of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- involves meticulous chemical processes that highlight the compound's complexity and the precision required in its preparation. The carbazole ring, known for its stability and biological activity, contributes to the compound's potential as a pharmacophore. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its integration into various research and industrial applications.

In the context of modern pharmaceutical research, Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- has been investigated for its potential role in developing novel therapeutic agents. The combination of the benzene and carbazole moieties offers a scaffold that can be modified to target specific biological pathways. For instance, studies have explored its interactions with enzymes and receptors, suggesting possible applications in treating neurological disorders and cancer. The phenyl group at the nitrogen position further enhances its versatility, allowing for functionalization that can fine-tune its pharmacological properties.

The compound's unique electronic properties make it an attractive candidate for material science applications as well. The presence of both aromatic rings contributes to its ability to conduct electricity, making it suitable for use in organic electronics and semiconductors. Researchers are exploring its potential in creating new types of organic light-emitting diodes (OLEDs) and other advanced materials that could revolutionize display technologies.

Recent studies have also delved into the spectroscopic and crystallographic properties of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-. High-resolution NMR spectroscopy has provided insights into its molecular structure and dynamics, while X-ray crystallography has revealed detailed information about its packing arrangement in solid form. These structural insights are crucial for understanding how the compound behaves in different environments and how it can be optimized for specific applications.

The pharmacokinetic behavior of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- is another area of active research. Studies have examined how the compound is absorbed, distributed, metabolized, and excreted by the body. This information is vital for designing effective drug formulations and understanding potential side effects. Advanced computational methods have been employed to predict these pharmacokinetic profiles, reducing the need for extensive animal testing and accelerating the drug development process.

The future prospects of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- are promising, with ongoing research aimed at expanding its applications. Collaborative efforts between academia and industry are expected to drive innovation in this field. As synthetic techniques continue to improve and our understanding of molecular interactions deepens, this compound is poised to play a significant role in shaping the future of pharmaceuticals and materials science.

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